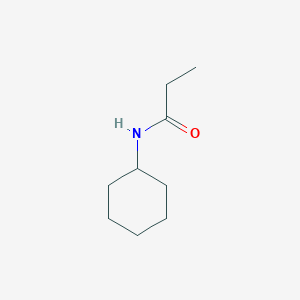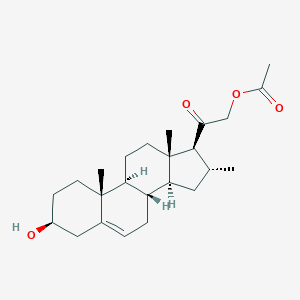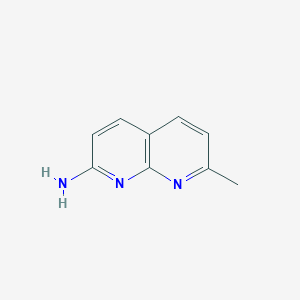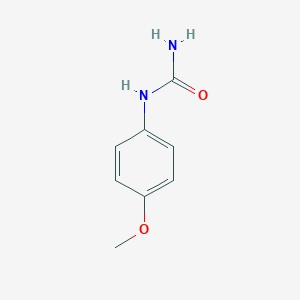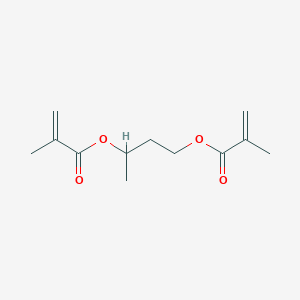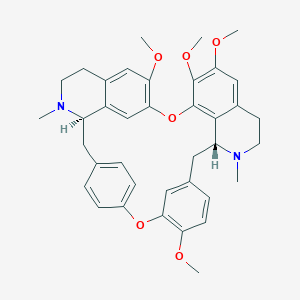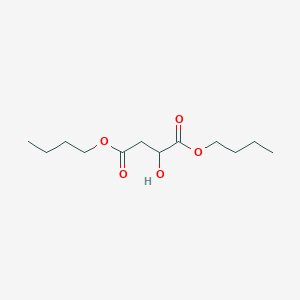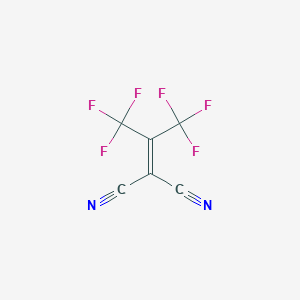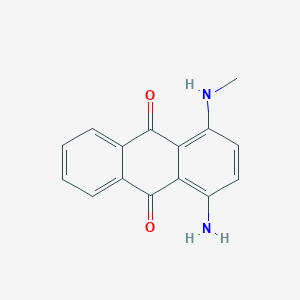
7-Methylisatin
概要
説明
7-Methylisatin, also known as 7-Methyl-1H-indole-2,3-dione, is a derivative of isatin. It is a heterocyclic compound with the molecular formula C9H7NO2.
作用機序
Target of Action
7-Methylisatin, a derivative of isatin, has been shown to exhibit antiviral properties . The primary targets of this compound are viruses such as the Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV) . These viruses are part of the Flavivirus genus and are responsible for causing severe diseases in humans .
Mode of Action
Research suggests that it inhibits the replication of certain viruses at the level of early protein translation . This means that this compound interferes with the process by which viral proteins are produced, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
Given its antiviral properties, it is likely that this compound interacts with the biochemical pathways involved in viral replication and protein synthesis .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication, specifically in the case of JEV and WNV . By interfering with the process of protein translation, this compound prevents these viruses from producing the proteins they need to multiply and spread . This can help to limit the severity of the diseases caused by these viruses.
生化学分析
Biochemical Properties
The molecular formula of 7-Methylisatin is C9H7NO2, and it has a molecular weight of 161.157 It is known to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented in the literature
Cellular Effects
This compound has been found to exhibit antiproliferative activity against certain cancer cell lines . For instance, it has been shown to have profound activity against both drug-sensitive and drug-resistant breast cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed studies on the molecular mechanism of this compound are currently lacking.
準備方法
Synthetic Routes and Reaction Conditions: 7-Methylisatin can be synthesized through several methods. One common approach involves the N-alkylation of isatin using alkyl bromides or iodides in the presence of potassium carbonate and dimethylformamide (DMF) at room temperature . This method ensures high yields and avoids the ring-opening side reactions often encountered under harsher conditions.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 7-Methylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 7-methylindoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: 7-Methylindoline derivatives.
Substitution: Various substituted isatin derivatives.
科学的研究の応用
7-Methylisatin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound and its derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of dyes and pigments.
類似化合物との比較
Isatin: The parent compound of 7-Methylisatin, known for its broad-spectrum biological activities.
5-Methylisatin: Another derivative with similar pharmacological properties but different substitution patterns.
5-Nitroisatin: Known for its enhanced antimicrobial activity due to the presence of a nitro group.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZKEABUOAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074456 | |
| Record name | 7-Methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-59-9 | |
| Record name | 7-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A9KWT4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 7-methylisatin?
A1: this compound serves as a versatile building block in organic synthesis. It can be employed in the Pfitzinger reaction to synthesize benzo[b][1,6]naphthyridines. [] This reaction involves condensing this compound with 1-benzylpiperidin-4-one to create the desired heterocyclic system. [] Additionally, this compound can be transformed into valuable intermediates like 2-amino-5-chloro-N,3-dimethylbenzamide through a series of chlorination, oxidation, and ammonolysis reactions. []
Q2: Can this compound be further functionalized for the synthesis of other compounds?
A2: Yes, the methyl substituent in this compound offers a site for further functionalization. Oxidation of the methyl group yields the corresponding aldehyde and carboxylic acid derivatives. [] This allows for the introduction of various functionalities and expands the synthetic utility of this compound.
Q3: Are there any specific challenges associated with the chemical reactivity of this compound?
A3: One challenge encountered during the functionalization of this compound is the potential for over-oxidation. In benzo[b][1,6]naphthyridines derived from this compound, the 10-position exhibits susceptibility to oxidation, leading to the formation of acridone analogs. [] Careful control of reaction conditions is crucial to avoid undesired side reactions.
Q4: Are there any known applications of this compound in the synthesis of biologically relevant molecules?
A4: While the provided research doesn't explicitly delve into biological applications, the synthesis of 3-amino-5-methylbenzoic acid from this compound [] highlights its potential in accessing valuable building blocks for pharmaceuticals and agrochemicals. 3-Amino-5-methylbenzoic acid derivatives often exhibit diverse biological activities, making this compound a promising starting material for their synthesis.
Q5: What are the alternative synthetic routes to access 3-amino-5-methylbenzoic acid?
A5: Besides utilizing this compound, 3-amino-5-methylbenzoic acid can also be synthesized starting from o-toluidine or p-toluidine. [] These alternative methods offer flexibility in choosing readily available starting materials and optimizing reaction conditions for specific needs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
